Cannabinoid receptor activity: [ [], [], [] ] Derivatives have been synthesized and evaluated for their potential as cannabinoid receptor agonists or antagonists.
Glycine transporter 1 (GlyT1) inhibition: [ [], [] ] Research explores the potential of derivatives as therapeutic agents for schizophrenia through GlyT1 inhibition.
Sodium-hydrogen exchanger isoform 1 (NHE1) inhibition: [ [], [] ] Derivatives have been studied for their cardioprotective effects through NHE1 inhibition.
Compound Description: BMS-708163 is a γ-secretase inhibitor (GSI) investigated for its effects on spatial working memory in amyloid precursor protein-transgenic and nontransgenic mice. [] It demonstrated an ability to ameliorate memory deficits in the early stages but showed potential for impairing normal cognition after subchronic dosing. []
Relevance: While not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, BMS-708163 is grouped under the same research focus as a potential therapeutic for Alzheimer's disease by targeting different aspects of the disease mechanism. []
Compound Description: SSR504734 serves as a potent glycine transporter 1 (GlyT1) inhibitor. [] It exhibits a reversible and competitive mode of inhibition against GlyT1, unlike some sarcosine-based inhibitors. []
Relevance: SSR504734 shares a significant structural resemblance with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride. Both possess a piperidine ring directly attached to a benzamide moiety substituted with a trifluoromethyl group. The difference lies in the presence of a chloro substituent and the phenylmethyl group attached to the piperidine ring in SSR504734. [, ]
Compound Description: This compound is a radioligand used in binding assays to study GlyT1. [] Its binding to GlyT1 is competitively inhibited by glycine and SSR504734, but noncompetitively by sarcosine-based inhibitors. []
Relevance: [3H]N-methyl-SSR504734 is a derivative of SSR504734, which itself is structurally related to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride. The addition of a methyl group to the piperidine nitrogen distinguishes it from SSR504734. []
Compound Description: This compound exhibits powerful inhibitory activity against GlyT1 (IC50 = 1.8 nM), along with promising plasma exposure and sufficient brain penetration in rats for pharmacological evaluation. []
Relevance: This compound shares structural similarities with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride. Both compounds contain a piperidine ring linked to a central aromatic ring that is substituted with both a trifluoromethyl group and a chlorine atom. The key difference lies in the presence of a pyrazole-substituted phenylmethyl group attached to the piperidine ring and the pyridine-2-carboxamide moiety instead of a benzamide in this compound. []
Compound Description: This compound acts as an allosteric activator of ERAP1's hydrolysis of fluorogenic and chromogenic amino acid substrates but competitively inhibits its activity towards a nonamer peptide, representing physiological substrates. []
Relevance: This compound shares a core structure with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, both featuring a piperidine ring directly connected to a benzamide or benzoic acid derivative, which is further substituted with a trifluoromethyl group. []
Compound Description: BIX is a novel, potent, and highly specific sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor. [, ] In preclinical models, it has shown cardioprotective effects by preventing ischemic damage and attenuating cardiac hypertrophy. [, ]
Relevance: While sharing the core structure of a piperidine ring attached to a 3-trifluoromethyl benzamide with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, BIX differentiates itself through the presence of an acetyl group on the piperidine nitrogen and a guanidine substituent on the benzamide moiety. [, ]
Compound Description: This compound acts as a potent regulator of leptin expression in 3T3-L1 adipocytes. [] In diet-induced obese mice, 7i demonstrated significant reduction in body weight and liver weight, along with improvements in serum lipid profiles and leptin levels. []
Relevance: 7i shares a core structure with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, both containing a piperidine ring directly linked to a 3-trifluoromethyl benzamide. The presence of a (4-(3-(2-chloroethyl)ureido)benzyl) substituent on the piperidine nitrogen distinguishes 7i. []
Compound Description: This compound displays potent CB1R antagonistic activity, a desired tPSA value, and significant weight loss efficacy in DIO mice. [] Currently under development for treating obesity and related metabolic syndrome. []
Relevance: Although not directly similar in structure to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, both compounds are categorized under the same research interest in targeting CB1R for potential therapeutic benefits. []
Compound Description: This compound shows potential as a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. []
Relevance: While not possessing a directly analogous structure to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, this compound falls under the same category of research focused on developing CB1R antagonists for potential therapeutic applications, particularly in obesity and metabolic disorders. []
Compound Description: SR 141716A is a potent and selective cannabinoid CB1 receptor antagonist. [, , ] It has been clinically proven to reduce weight but was withdrawn due to psychiatric side effects. []
Relevance: Though not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, both compounds belong to the class of CB1 receptor antagonists, making them relevant in the context of research targeting this receptor for therapeutic purposes. [, , , ]
Compound Description: AM251 is a CB1 antagonist and inverse agonist. [] In the mouse hippocampus, it increased synaptic transmission between CB1-positive perisomatic interneurons and CA1 pyramidal neurons. []
Relevance: Although structurally distinct from N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, AM251's classification as a CB1 antagonist and inverse agonist makes it relevant to the study and development of compounds targeting the CB1 receptor, such as N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride. []
Compound Description: NESS0327 functions as a neutral CB1 antagonist. [] Unlike AM251, it did not increase synaptic transmission between CB1-positive perisomatic interneurons and CA1 pyramidal neurons. []
Relevance: Although structurally dissimilar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, NESS0327's characterization as a CB1 antagonist makes it relevant within the broader research area of CB1 receptor pharmacology and drug development, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride may also be investigated. []
Compound Description: JZL184 is a selective inhibitor of monoacylglycerol lipase (MGL), responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [] Applying JZL184 increased 2-AG levels and decreased GABAergic transmission. []
Relevance: While not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, JZL184 is relevant in the context of research investigating the endocannabinoid system and its modulation, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride could potentially exert its effects. []
Compound Description: PF3845 is a selective inhibitor of fatty acid amide hydrolase (FAAH), responsible for degrading the endocannabinoid/endovanilloid anandamide. [] It elevated anandamide levels but did not alter GABAergic synaptic activity. [] Additionally, it attenuated tonic 2-AG increase and decreased its synaptic effects, requiring activation of the transient receptor potential vanilloid receptor TRPV1. []
Relevance: Although not structurally related to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, PF3845's role in modulating the endocannabinoid system through FAAH inhibition makes it relevant in research exploring the therapeutic potential of this system, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride might be investigated. []
Compound Description: R-VK4-40 is a highly selective dopamine D3 receptor (D3R) antagonist, showing potential for treating opioid use disorder by attenuating opioid reward and mitigating relapse. [] In rats, it reduced blood pressure and heart rate, also attenuating oxycodone-induced increases in blood pressure and oxycodone- or cocaine-induced increases in heart rate. []
Relevance: While not directly structurally related to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, R-VK4-40 highlights the therapeutic potential of targeting specific receptor subtypes like D3R within a broader research context of neurotransmitter modulation, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride may also be relevant. []
Compound Description: R-VK4-116 is a highly selective D3R antagonist, demonstrating potential for treating opioid and cocaine use disorders. [] In rats, it dose-dependently reduced cocaine-induced increases in blood pressure and heart rate. []
Relevance: While not possessing a direct structural resemblance to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, R-VK4-116 emphasizes the therapeutic potential of selective D3R antagonism in modulating reward and addictive behaviors, placing it within a broader research context of neurotransmitter modulation where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride could be investigated. []
Relevance: Although not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, GSK598,809 exemplifies the challenges and considerations in developing D3R antagonists for therapeutic purposes, highlighting the need for safer alternatives within the same research area where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride might be investigated. []
Compound Description: SB-277,011A is a D3R antagonist reported to have adverse cardiovascular effects in the presence of cocaine. [] It was found to increase blood pressure, heart rate, and locomotor activity, both alone and in combination with cocaine. []
Relevance: Though not possessing a direct structural similarity to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, SB-277,011A further exemplifies the potential cardiovascular risks associated with some D3R antagonists, highlighting the need for safer and more selective compounds within the same research field where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride could be of interest. []
Compound Description: L-741,626 is a dopamine D2 receptor-selective antagonist. [] It was reported to increase blood pressure and heart rate in rats, highlighting its potential cardiovascular effects. []
Relevance: Despite its structural dissimilarity to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, L-741,626's classification as a dopamine receptor antagonist makes it relevant in the broader context of research exploring the therapeutic potential of modulating dopaminergic neurotransmission, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride might also be investigated. []
Compound Description: This compound has shown excellent anti-Alzheimer's activity in behavioral and biochemical studies. []
Relevance: While not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, this compound is grouped under the same research interest as a potential therapeutic for Alzheimer's disease. []
21. 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)* Compound Description: This compound displayed excellent anti-Alzheimer's profile in comparison to donepezil. []* Relevance: While not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, this compound is grouped under the same research interest as a potential therapeutic for Alzheimer's disease. []
Compound Description: NFPS is a substituted N-methyl-glycine (sarcosine) derivative that inhibits GlyT1. [] Its mode of inhibition is apparently irreversible and noncompetitive, unlike SSR504734. []
Relevance: While structurally different from N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, NFPS represents another class of GlyT1 inhibitors and highlights the diversity in mechanisms of action among these compounds. []
Compound Description: (R)-NPTS is a sarcosine-based GlyT1 inhibitor that displays an irreversible and noncompetitive mode of action. [] It competitively binds to the same site as other sarcosine-based inhibitors but not to the site recognized by glycine or SSR504734. []
Relevance: Although structurally dissimilar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, (R)-NPTS, being a GlyT1 inhibitor, underscores the existence of multiple binding sites and mechanisms for inhibiting this transporter. []
Compound Description: Org24589 is another example of a substituted N-methyl-glycine (sarcosine) derivative that inhibits GlyT1. []
Relevance: While structurally distinct from N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, Org24589 adds to the list of known GlyT1 inhibitors, illustrating the variety in chemical structures capable of targeting this transporter. []
Compound Description: A-784168 is a potent TRPV1 antagonist with good CNS penetration. [] It exhibits efficacy in blocking various types of pain, including capsaicin-induced acute pain, CFA-induced chronic inflammatory pain, and pain mediated by central sensitization. []
Relevance: While structurally distinct from N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, A-784168 falls under the same research focus of TRPV1 antagonists and their therapeutic potential in pain management. []
Compound Description: A-795614 is a potent TRPV1 antagonist with poor CNS penetration. [] Despite its limited CNS access, it effectively blocks capsaicin-induced acute pain and CFA-induced thermal hyperalgesia. []
Relevance: Although not structurally related to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, A-795614 contributes to understanding the role of CNS penetration in the analgesic effects of TRPV1 antagonists, a research area where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride may be investigated. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.